molecular formula C23H18O5S B11419194 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate

Cat. No.: B11419194
M. Wt: 406.5 g/mol
InChI Key: NNVJVTREFPHLET-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol core and phenyl groups substituted with methyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the reaction of 2-mercaptobenzoic acid with appropriate reagents under controlled conditions.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where 4-methylphenyl and 2-methylphenoxy groups are attached to the benzoxathiol core.

    Esterification: The final step involves esterification to form the acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate
  • 2-(4-Methylsulfonylphenyl) indole derivatives

Uniqueness

Compared to similar compounds, 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE stands out due to its unique benzoxathiol core and the specific substitution pattern of its phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C23H18O5S/c1-14-7-9-16(10-8-14)18-11-17(12-20-22(18)28-23(25)29-20)27-21(24)13-26-19-6-4-3-5-15(19)2/h3-12H,13H2,1-2H3

InChI Key

NNVJVTREFPHLET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4C)SC(=O)O3

Origin of Product

United States

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